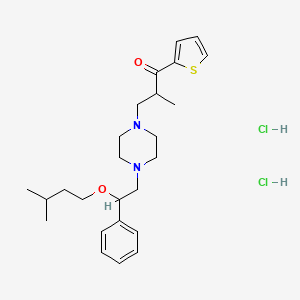
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and an isopentyloxyphenethyl group.
准备方法
The synthesis of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves multiple steps. One common method includes the Mannich reaction, which involves the condensation of acetophenone, paraformaldehyde, and phenethylamine hydrochloride in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture in ethanol to facilitate the formation of the desired product.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also play a role in binding to specific enzymes or receptors, influencing their function.
相似化合物的比较
Similar compounds to 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride include:
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride : This compound shares the thiophene ring and propanone structure but differs in the substituents on the nitrogen atom.
- N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide : This compound is a precursor to duloxetine and has a similar thiophene ring structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
属性
CAS 编号 |
22261-65-0 |
|---|---|
分子式 |
C25H38Cl2N2O2S |
分子量 |
501.6 g/mol |
IUPAC 名称 |
2-methyl-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H36N2O2S.2ClH/c1-20(2)11-16-29-23(22-8-5-4-6-9-22)19-27-14-12-26(13-15-27)18-21(3)25(28)24-10-7-17-30-24;;/h4-10,17,20-21,23H,11-16,18-19H2,1-3H3;2*1H |
InChI 键 |
VZFPWHBFJZXXLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CS2)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


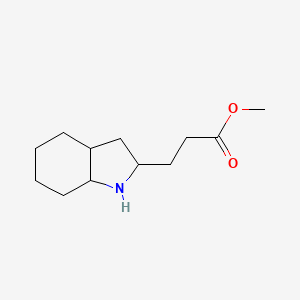
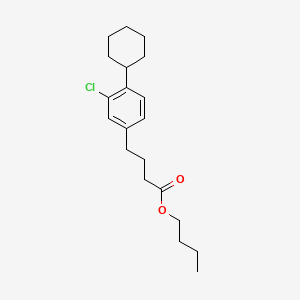


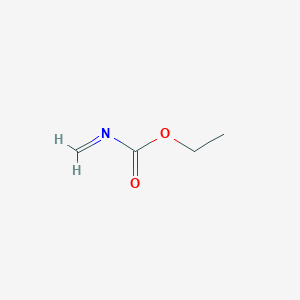
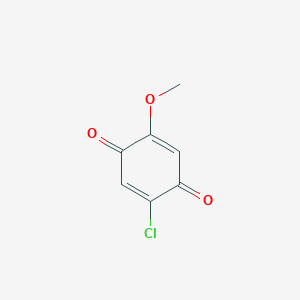
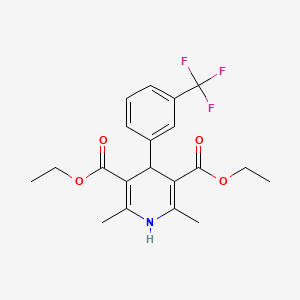

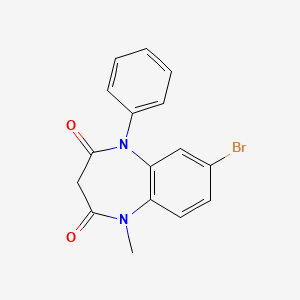
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)



